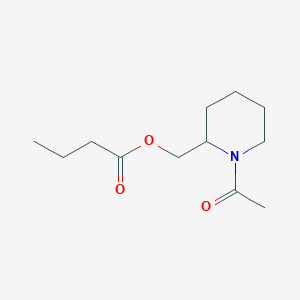
(1-Acetylpiperidin-2-yl)methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetylpiperidin-2-yl)methyl butanoate is a chemical compound with the molecular formula C12H21NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate typically involves the reaction of piperidine derivatives with acetic anhydride and butanoic acid. One common method includes the following steps:
Formation of the piperidine derivative: Piperidine is reacted with acetic anhydride to form 1-acetylpiperidine.
Esterification: The 1-acetylpiperidine is then reacted with butanoic acid in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Acetylpiperidin-2-yl)methyl butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives or esters.
Aplicaciones Científicas De Investigación
(1-Acetylpiperidin-2-yl)methyl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Acetylpiperidin-2-yl)methyl butanoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetylpiperidine: A precursor in the synthesis of (1-Acetylpiperidin-2-yl)methyl butanoate.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Butanoic acid: A carboxylic acid used in the esterification process.
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with an acetyl group and a butanoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
647021-26-9 |
|---|---|
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(1-acetylpiperidin-2-yl)methyl butanoate |
InChI |
InChI=1S/C12H21NO3/c1-3-6-12(15)16-9-11-7-4-5-8-13(11)10(2)14/h11H,3-9H2,1-2H3 |
Clave InChI |
AOVLVPVLEXGMJV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC1CCCCN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
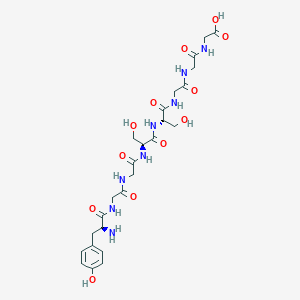
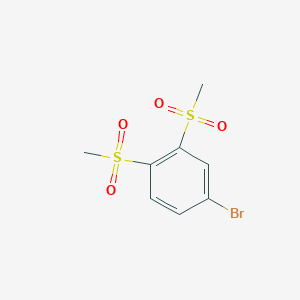
![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
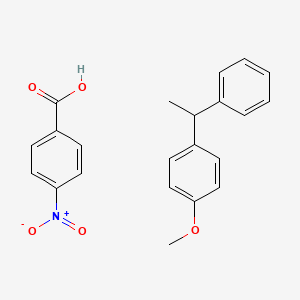


![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
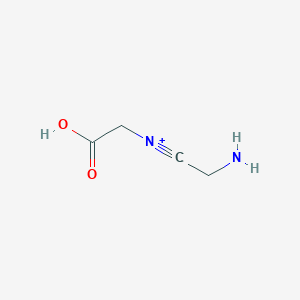
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)
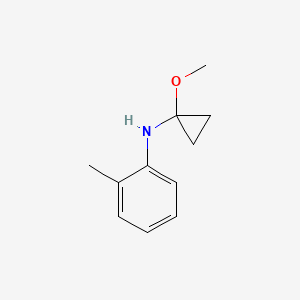
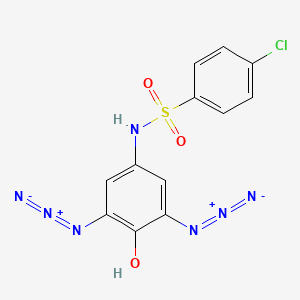
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
